molecular formula C11H14N2S B587100 2-(5-Methyl-1,3-benzothiazol-2-yl)propan-2-amine CAS No. 157763-30-9

2-(5-Methyl-1,3-benzothiazol-2-yl)propan-2-amine

Cat. No.: B587100
CAS No.: 157763-30-9
M. Wt: 206.307
InChI Key: UPSGWNRRKXNVCI-UHFFFAOYSA-N
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Description

2-(5-Methyl-1,3-benzothiazol-2-yl)propan-2-amine is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1,3-benzothiazol-2-yl)propan-2-amine can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . Another approach includes the use of molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves the use of green chemistry principles to minimize environmental impact. This includes the use of eco-friendly solvents, catalysts, and reaction conditions . The scalability of these methods ensures that the compound can be produced in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1,3-benzothiazol-2-yl)propan-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1,3-benzothiazol-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological targets, leading to its diverse range of effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methyl-1,3-benzothiazol-2-yl)propan-2-amine is unique due to the presence of both a methyl group at the 5-position and a propan-2-amine group at the 2-position. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .

Properties

CAS No.

157763-30-9

Molecular Formula

C11H14N2S

Molecular Weight

206.307

IUPAC Name

2-(5-methyl-1,3-benzothiazol-2-yl)propan-2-amine

InChI

InChI=1S/C11H14N2S/c1-7-4-5-9-8(6-7)13-10(14-9)11(2,3)12/h4-6H,12H2,1-3H3

InChI Key

UPSGWNRRKXNVCI-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)SC(=N2)C(C)(C)N

Synonyms

2-Benzothiazolemethanamine,alpha,alpha,5-trimethyl-(9CI)

Origin of Product

United States

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